molecular formula C18H15FN2O4S B258767 N-(4-fluorophenyl)-3-(furan-2-ylmethylsulfamoyl)benzamide

N-(4-fluorophenyl)-3-(furan-2-ylmethylsulfamoyl)benzamide

Cat. No.: B258767
M. Wt: 374.4 g/mol
InChI Key: MWQVCKRUSGVANJ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-(furan-2-ylmethylsulfamoyl)benzamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a furylmethyl group, and a sulfonyl group attached to a benzamide core. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-3-(furan-2-ylmethylsulfamoyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-fluoroaniline with benzoyl chloride in the presence of a base such as pyridine.

    Introduction of the Sulfonyl Group: The next step involves the introduction of the sulfonyl group. This can be achieved by reacting the intermediate product with a sulfonyl chloride derivative in the presence of a base like triethylamine.

    Attachment of the Furylmethyl Group: The final step involves the attachment of the furylmethyl group. This can be done by reacting the sulfonylated intermediate with furylmethylamine under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfoxide or sulfide.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the furylmethyl group.

    Reduction: Sulfoxide or sulfide derivatives.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry: In chemistry, N-(4-fluorophenyl)-3-(furan-2-ylmethylsulfamoyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for studying biological pathways and mechanisms.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-(furan-2-ylmethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The sulfonyl group plays a crucial role in its binding affinity, while the fluorophenyl and furylmethyl groups contribute to its specificity and potency. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    N-(4-fluorophenyl)benzamide: This compound lacks the sulfonyl and furylmethyl groups, making it less versatile in terms of chemical reactivity and biological activity.

    N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide: This compound has a hydroxy group instead of the sulfonyl group, leading to different chemical properties and applications.

    2-fluoro-N-(2-furylmethyl)benzamide: This compound has a similar structure but lacks the sulfonyl group, affecting its chemical reactivity and biological interactions.

Uniqueness: N-(4-fluorophenyl)-3-(furan-2-ylmethylsulfamoyl)benzamide is unique due to the presence of both the sulfonyl and furylmethyl groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H15FN2O4S

Molecular Weight

374.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-(furan-2-ylmethylsulfamoyl)benzamide

InChI

InChI=1S/C18H15FN2O4S/c19-14-6-8-15(9-7-14)21-18(22)13-3-1-5-17(11-13)26(23,24)20-12-16-4-2-10-25-16/h1-11,20H,12H2,(H,21,22)

InChI Key

MWQVCKRUSGVANJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=CO2)C(=O)NC3=CC=C(C=C3)F

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=CO2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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